

Application Notes and Protocols for (Asp)2-Rhodamine 110

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Compound of Interest

Compound Name: (Asp)2-Rhodamine 110

Cat. No.: B15589680

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and handling instructions for **(Asp)2-Rhodamine 110**, a fluorogenic substrate for caspases, particularly caspase-3 and -7. Proper storage and handling are critical for the stability and performance of this reagent in apoptosis and protease activity assays.

Product Information and Storage

(Asp)2-Rhodamine 110, also known as Rhodamine 110, bis-(L-aspartic acid amide) or D2R, is a sensitive substrate used for the detection of caspase activity. In its native state, it is a non-fluorescent molecule. Upon cleavage by active caspases, it is converted into the highly fluorescent Rhodamine 110.

Proper Storage and Handling:

- **Lyophilized Powder:** The lyophilized powder should be stored at -20°C or lower, kept in a desiccated environment, and protected from light.^[1] When stored correctly, the product is stable for at least six months.^[1]

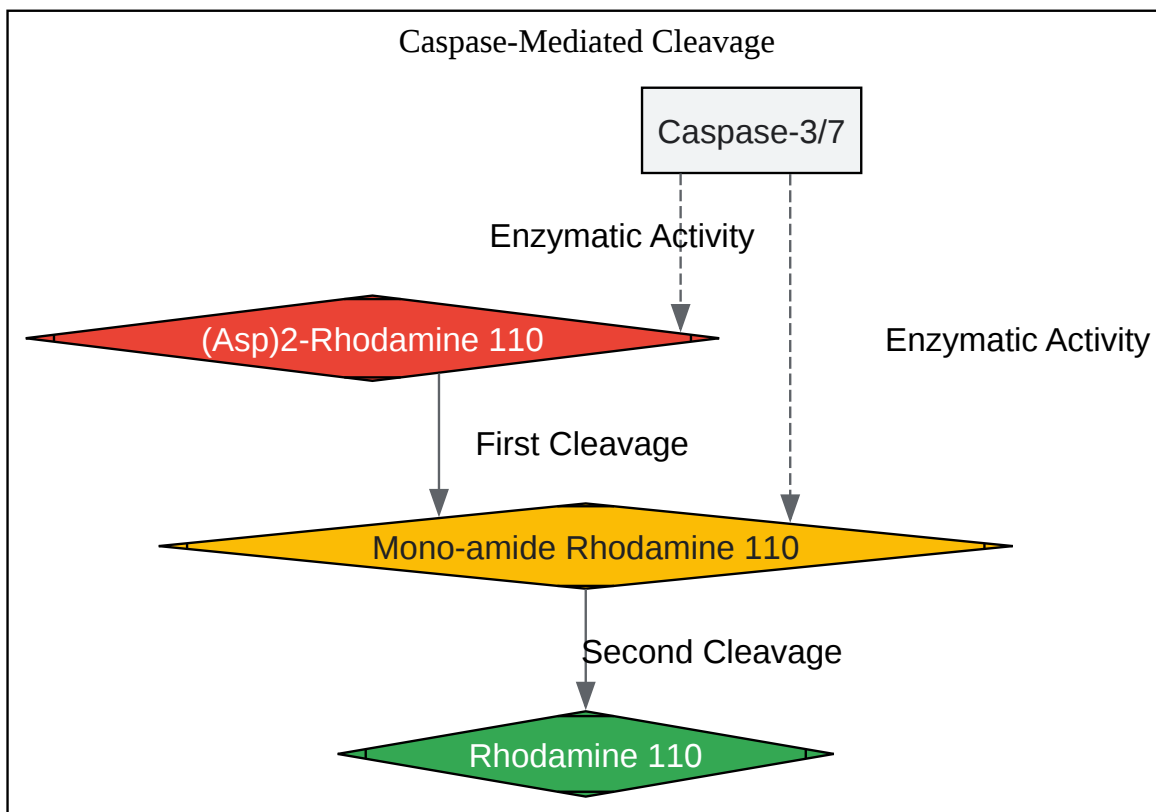
- **Stock Solutions:** To prepare a stock solution, dissolve the lyophilized powder in high-quality, anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF) to a concentration of 5-10 mM.[1] This stock solution can be stored at 2-6°C or below for at least six months when desiccated.[1]
- **General Handling:** It is recommended to use personal protective equipment, including gloves and eye protection, when handling this compound.[2][3] Avoid the formation of dust and aerosols.[2]

Quantitative Data Summary:

Property	Value	Source
Excitation Wavelength (λ_{ex})	~496 - 498 nm	[1][4]
Emission Wavelength (λ_{em})	~520 - 521 nm	[1][4]
Molecular Weight	~1331 g/mol (for Ac-DEVD-R110)	[5]
Solubility	DMSO, DMF	[1]
Appearance	Off-white solid	[5]

**2. Mechanism of Action

The **(Asp)2-Rhodamine 110** substrate is designed with two aspartic acid residues linked to the amino groups of Rhodamine 110. This bis-amide structure renders the molecule non-fluorescent. In the presence of active caspases, such as caspase-3 and -7, the aspartic acid residues are cleaved. This enzymatic cleavage occurs in two steps, first yielding a fluorescent mono-amide intermediate and then the final product, Rhodamine 110, which exhibits a significant increase in fluorescence.[1]



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Caption: Enzymatic activation of **(Asp)2-Rhodamine 110**.

Experimental Protocols

In Vitro Caspase Activity Assay

This protocol is designed for measuring caspase activity in cell lysates or purified enzyme preparations using a fluorescence microplate reader.

Materials:

- **(Asp)2-Rhodamine 110**
- DMSO or DMF

- Assay Buffer (e.g., 10 mM Tris or HEPES, pH 7.5)[1]
- Cell lysate or purified caspase
- 96-well black microplate
- Fluorescence microplate reader

Procedure:

- Prepare a 2 mM **(Asp)2-Rhodamine 110** stock solution in DMSO.
- Prepare the Substrate Assay Buffer: Dilute the 2 mM **(Asp)2-Rhodamine 110** stock solution into the cell lysis/assay buffer. A common dilution is 50 μ L of the substrate per 1 mL of buffer. [6]
- Sample Preparation: Add 100 μ L of cell lysate or purified enzyme solution to each well of the 96-well plate.
- Initiate the Reaction: Add 100 μ L of the Substrate Assay Buffer to each well, resulting in a final volume of 200 μ L. Mix gently by pipetting.[6]
- Incubation: Incubate the plate at room temperature for 30-60 minutes, or longer, protected from light.[6]
- Measurement: Measure the fluorescence intensity using a microplate reader with excitation at approximately 490 nm and emission at 520 nm.[6]

Intracellular Caspase Activity Assay

This protocol is for detecting caspase activity within living cells.

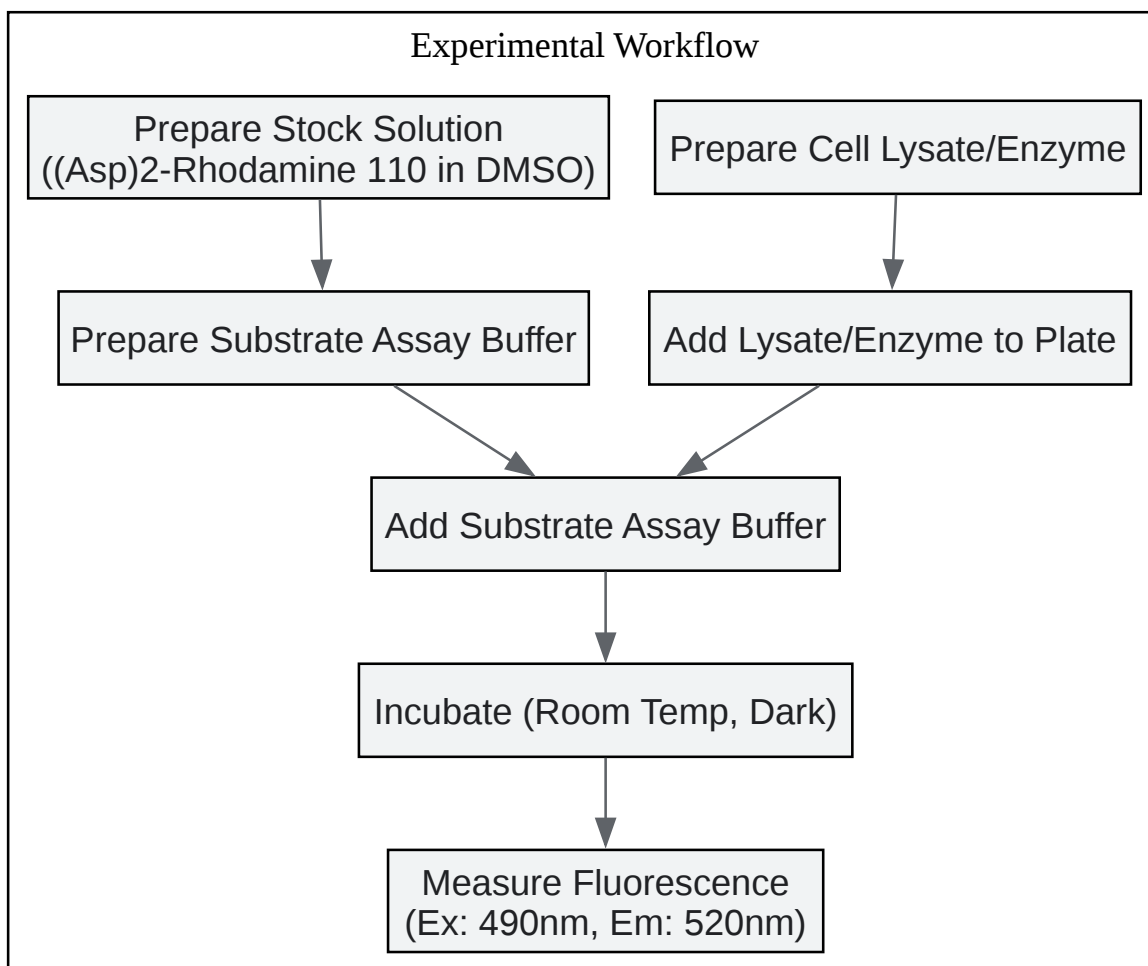
Materials:

- **(Asp)2-Rhodamine 110**
- DMSO or DMF
- HEPES-buffered saline (HBS): 5 mM HEPES, 0.15 M NaCl, pH 7.35[1]

- 2 mM EDTA[1]
- Cell suspension
- Flow cytometer or fluorescence microscope

Procedure:

- Cell Preparation: Sediment the cells and resuspend them in HBS containing 2 mM EDTA to a density of approximately $0.5\text{--}1 \times 10^7$ cells/mL.[1]
- Substrate Loading: Add the **(Asp)2-Rhodamine 110** stock solution to the cell suspension to the desired final concentration.
- Incubation: Incubate the cells under the desired experimental conditions.
- Analysis: Analyze the cells for fluorescence using a flow cytometer or fluorescence microscope with the appropriate filter sets for Rhodamine 110 (similar to FITC).



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Caption: In Vitro Caspase Assay Workflow.

Controls and Troubleshooting

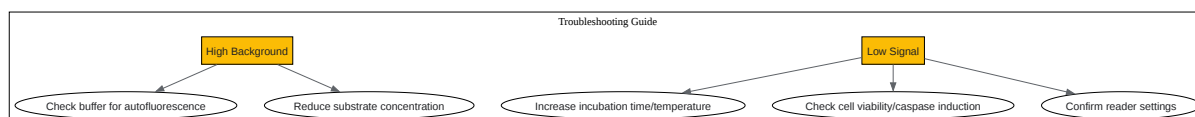
Negative Control: To confirm that the observed fluorescence is due to caspase activity, a competitive inhibitor such as Ac-DEVD-CHO can be used.[6]

- Prepare a mix of 100 μ L of cell lysis/assay buffer and 2 μ L of 5 mM Ac-DEVD-CHO for each control well.
- Add 100 μ L of cells and incubate at room temperature for 15 minutes.

- Proceed with the addition of the **(Asp)2-Rhodamine 110** substrate as described in the protocol.

Standard Curve: To quantify the caspase activity, a standard curve can be generated using known concentrations of Rhodamine 110.[6]

- Prepare a 20 μM solution of Rhodamine 110 in the cell lysis buffer.
- Perform serial dilutions to obtain a range of concentrations (e.g., 0 to 20 μM).
- Add 100 μL of each standard to the wells of a 96-well plate.
- Measure the fluorescence as you would for the samples.
- Subtract the blank reading (0 μM Rhodamine 110) from all measurements and plot the relative fluorescence units (RFU) against the Rhodamine 110 concentration.



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